6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde
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Overview
Description
6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It features a nicotinaldehyde core substituted with a 5-fluoro-2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 6-(5-Fluoro-2-methoxyphenyl)nicotinic acid.
Reduction: 6-(5-Fluoro-2-methoxyphenyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluorine and methoxy groups may also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluoro-2-methoxyphenyl)nicotinaldehyde
- 2-Fluoro-5-(4-methoxyphenyl)nicotinaldehyde
- 6-(Fluoromethyl)nicotinaldehyde
Uniqueness
6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring, which can significantly influence its chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C13H10FNO2 |
---|---|
Molecular Weight |
231.22 g/mol |
IUPAC Name |
6-(5-fluoro-2-methoxyphenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H10FNO2/c1-17-13-5-3-10(14)6-11(13)12-4-2-9(8-16)7-15-12/h2-8H,1H3 |
InChI Key |
VPAHLIRLUDHRNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=NC=C(C=C2)C=O |
Origin of Product |
United States |
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